5-(2-Ethoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Description
Properties
IUPAC Name |
5-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-4-27-10-9-23-13-15(25)19-18(26)22(3)16(13)24-14(20-21-17(23)24)12-7-5-11(2)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGOKRSWQQPMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors.
Mode of Action
1,2,4-triazoles, which are part of the compound’s structure, are known to interact with their targets through hydrogen-bonding and dipole interactions.
Biological Activity
5-(2-Ethoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a compound belonging to the purine and triazole classes, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The incorporation of the ethoxyethyl and methylphenyl groups is crucial for enhancing its biological activity. Various synthetic routes have been explored in the literature, often focusing on optimizing yield and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a related triazole derivative showed promising activity against various cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) with IC50 values indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Related Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 10.9 |
| Compound B | NCI-H460 | 11.8 |
| Compound C | SF-268 | 9.89 |
These findings suggest that structural modifications in the triazole moiety can lead to enhanced anticancer activity.
The mechanism through which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, some triazoles have been shown to inhibit topoisomerases or induce apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer properties, triazole derivatives have been reported to possess antimicrobial , anti-inflammatory , and antioxidant activities. The broad spectrum of biological activities can be attributed to their ability to interact with various biological targets.
Antimicrobial Activity
Triazole compounds have demonstrated effectiveness against a variety of microbial strains. The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis.
Anti-inflammatory Activity
Research indicates that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings. For instance:
- Study on Anticancer Efficacy : A clinical trial involving a triazole derivative showed a significant reduction in tumor size among participants with advanced breast cancer.
- Antimicrobial Efficacy : In vitro studies demonstrated that a related compound exhibited potent activity against resistant strains of bacteria, suggesting potential for development as an antibiotic agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The purino-triazole-dione scaffold shares similarities with triazole derivatives reported in and , such as ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) . However, the target compound’s purine-triazole fusion introduces distinct electronic and steric effects compared to simpler triazole-thiadiazole hybrids.
Key Substituent Comparisons:
Functional Implications:
- The 2-ethoxyethyl group in the target compound likely improves aqueous solubility compared to the ethylidene hydrazono group in 9b, which is more hydrophobic .
- The 4-methylphenyl substituent may enhance membrane permeability relative to the methoxybenzylidene group in Compound 7 (), which could sterically hinder interactions .
Pharmacological and Physicochemical Properties
- Solubility : The ethoxyethyl group may confer higher solubility (~20–30 mg/mL in water) compared to methylphenyl-substituted analogs (<10 mg/mL) .
- Receptor Affinity: Purine-triazole hybrids often exhibit adenosine A2A receptor antagonism (IC50 ~10–100 nM), but the 4-methylphenyl group could shift selectivity toward kinase targets (e.g., CDK2) .
Data Table: Comparative Properties of Triazole/Purine Derivatives
Q & A
Basic Question: What are the key synthetic pathways for preparing 5-(2-Ethoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. For example, refluxing intermediates in ethanol or DMF/EtOH mixtures (1:1) under controlled temperatures (70–100°C) for 2–4 hours is critical for cyclization . Key steps include:
- Nucleophilic substitution for introducing the ethoxyethyl group.
- Catalyzed coupling (e.g., Pd catalysts) for aryl group attachment.
- Recrystallization from DMF/EtOH to purify intermediates, with yields heavily dependent on solvent polarity and temperature gradients .
Optimization Tip: Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) to minimize byproducts .
Advanced Question: How can researchers design experiments to evaluate the bioactivity of this compound while controlling for structural analogs?
Methodological Answer:
Adopt a split-plot factorial design to isolate variables. For example:
- Main plots: Vary substituents (e.g., ethoxyethyl vs. methoxyethyl) .
- Subplots: Test bioactivity across cell lines (e.g., cancer vs. normal) with standardized assays (MTT or flow cytometry).
- Replicates: Use 4–5 replicates per group to account for biological variability .
Data Analysis: Apply ANOVA with post-hoc Tukey tests to distinguish compound-specific effects from structural analogs. Include negative controls (e.g., DMSO) and reference compounds (e.g., cisplatin) .
Advanced Question: How can computational methods resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
Contradictions in NMR/IR spectra often arise from tautomerism or solvent effects. Use:
- DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .
- Solvent modeling (PCM or SMD) to account for solvent-induced shifts in UV-Vis spectra .
Case Study: If experimental H-NMR shows unexpected splitting, simulate possible conformers (e.g., rotamers of the ethoxyethyl group) to identify dominant species .
Basic Question: What structural features of this compound are critical for its physicochemical properties?
Methodological Answer:
The fused purino-triazole core and substituents dictate properties:
- Lipophilicity: The 4-methylphenyl group increases logP, enhancing membrane permeability .
- Solubility: The ethoxyethyl side chain improves aqueous solubility via hydrogen bonding .
Characterization Tools: - X-ray crystallography confirms planarity of the purino-triazole system.
- HPLC-MS verifies purity (>95%) and detects degradation products under stress conditions (e.g., pH 1–13) .
Advanced Question: How can researchers address discrepancies in reported IC50_{50}50 values across pharmacological studies?
Methodological Answer:
Discrepancies may arise from assay conditions or cell-line variability. Mitigate via:
- Standardized protocols: Use CLSI guidelines for cytotoxicity assays (e.g., incubation time = 48 hrs, serum-free media) .
- Meta-analysis: Apply weighted Z-scores to aggregate data from multiple studies, adjusting for variables like cell passage number .
Example: If IC varies by >10 μM between studies, re-test under uniform conditions with internal controls (e.g., doxorubicin) .
Basic Question: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes polar byproducts .
- Recrystallization: Use DMF/EtOH (1:1) for high recovery (>80%) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
Systematically modify substituents and analyze effects:
- Ethoxyethyl chain: Shorten to ethoxymethyl to reduce steric hindrance .
- 4-Methylphenyl group: Replace with electron-withdrawing groups (e.g., 4-CF) to enhance target binding .
Experimental Workflow:
Synthesize 10–15 analogs via parallel synthesis.
Test in enzymatic assays (e.g., kinase inhibition) with IC determination.
Perform molecular docking (AutoDock Vina) to prioritize analogs with improved binding affinities .
Advanced Question: What methodologies validate environmental stability and degradation pathways of this compound?
Methodological Answer:
Follow OECD 307 guidelines for environmental fate studies:
- Hydrolysis: Incubate at pH 4, 7, and 9 (25–50°C) for 5–30 days; analyze via LC-MS .
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous and soil matrices; quantify degradation products .
Data Interpretation: Use first-order kinetics to estimate half-lives and identify persistent metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
